molecular formula C11H12N4 B12120350 1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)- CAS No. 927982-47-6

1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)-

Cat. No.: B12120350
CAS No.: 927982-47-6
M. Wt: 200.24 g/mol
InChI Key: CLYDFOVUEMHAHN-UHFFFAOYSA-N
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Description

1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)- is an organic compound with a complex structure that includes both benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)- typically involves the reaction of 1,3-benzenediamine with 6-methyl-4-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the benzene or pyrimidine rings.

Scientific Research Applications

1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenediamine, N1-(6-methyl-4-pyrimidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Properties

CAS No.

927982-47-6

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

3-N-(6-methylpyrimidin-4-yl)benzene-1,3-diamine

InChI

InChI=1S/C11H12N4/c1-8-5-11(14-7-13-8)15-10-4-2-3-9(12)6-10/h2-7H,12H2,1H3,(H,13,14,15)

InChI Key

CLYDFOVUEMHAHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)NC2=CC=CC(=C2)N

Origin of Product

United States

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